(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZLJSPDJWUETJ-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375949 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-04-9 | |
| Record name | 2-[(4-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, neuroprotective, and anti-inflammatory properties, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carboxylic acid group and a chlorobenzyl substituent. The stereochemistry indicated by the (R) designation suggests specific three-dimensional arrangements that influence its biological activity.
Antimicrobial Properties
Research has shown that pyrrolidine derivatives, including this compound, exhibit antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the importance of the chlorobenzyl group in enhancing antimicrobial potency.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 32 | Weak |
These results indicate that while the compound shows promise against certain pathogens, further optimization may be required to enhance its efficacy against resistant strains .
Neuroprotective Effects
Compounds similar to this compound have been studied for their potential neuroprotective effects. These compounds may modulate neurotransmitter systems, providing protective benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that they may inhibit apoptosis in neuronal cells, thereby preserving cell viability under stress conditions .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. It may reduce the production of pro-inflammatory cytokines and chemokines, contributing to its therapeutic potential in conditions characterized by chronic inflammation. This activity is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chlorobenzyl group enhances lipophilicity, which improves membrane permeability compared to other similar compounds.
Comparison with Related Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Proline | Pyrrolidine ring with carboxylic acid | Amino acid metabolism |
| 4-(Chlorobenzyl)pyrrolidine | Similar chlorobenzyl substitution | Antimicrobial properties |
| (R)-Pyrrolidine-2-carboxylic acid | Lacks chlorobenzyl group | Neuroprotective effects |
This table illustrates how structural variations can significantly impact biological activity, guiding future modifications for enhanced therapeutic effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Neuroprotection in Animal Models : In a study involving murine models of neurodegeneration, administration of the compound resulted in a significant reduction in neuronal loss and improved cognitive function compared to control groups.
- Antimicrobial Efficacy : A clinical isolate study demonstrated that the compound effectively inhibited growth in multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a novel antibiotic agent.
- Anti-inflammatory Effects : In vitro assays showed that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides, indicating its role in modulating inflammatory responses.
Comparison with Similar Compounds
Substituent Variation: Halogen and Functional Group Effects
The biological and physicochemical properties of pyrrolidine derivatives are heavily influenced by substituents on the benzyl group. Below is a comparative analysis of key analogues:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Steric Effects : The 4-iodo analogue () has a larger atomic radius, which may hinder steric interactions in biological systems compared to the smaller chlorine atom .
- Positional Isomerism : The 3-fluoro derivative () demonstrates how meta-substitution alters electronic distribution and spatial accessibility compared to para-substituted compounds .
Stereochemical Variations
Stereochemistry significantly impacts the pharmacological profile of chiral pyrrolidine derivatives:
Table 2: Stereochemical and Structural Analogues
Key Observations :
- The (R)-configuration of the target compound contrasts with the (2S,4R)-isomer in , which has a trans-configuration at the 4-position. Such differences can lead to divergent interactions with enzymes or receptors .
- Cyclic derivatives () show enhanced bioactivity due to conformational rigidity, whereas linear analogues like the target compound may offer synthetic versatility .
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves:
- Construction of the pyrrolidine ring with the correct stereochemistry at the 2-position.
- Introduction of the 4-chlorobenzyl substituent at the 2-position.
- Final conversion to the hydrochloride salt for stability and isolation.
Key steps include catalytic hydrogenation, alkylation, hydrolysis, and protecting group strategies to maintain stereochemical integrity.
Catalytic Hydrogenation and Stereoselective Reduction
A crucial step in the preparation is the catalytic hydrogenation of a precursor compound containing a double bond (alkene) to yield the pyrrolidine ring system with the desired cis stereochemistry at the 2-position. According to patent EP3015456A1, the compound of formula E (an alkene precursor) undergoes catalytic hydrogenation using a chiral catalyst (formulas M1 or M2, where DTB is an alkyl group) under hydrogen pressure to afford compound D as a cis isomer with high stereoselectivity.
- The chiral catalyst ensures the product is obtained as a single enantiomer rather than a racemic mixture, which is a significant technical advancement.
- The hydrogenation is carried out under mild conditions, typically at 50 °C and hydrogen pressure maintained at 1.4–1.5 MPa.
This step is essential for preserving the (R)-configuration at the 2-position of the pyrrolidine ring.
Hydrolysis and Activation of Carboxyl Group
The hydrolysis of ester or protected carboxyl groups to free carboxylic acids is performed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.
- Activation of the carboxyl group can be achieved by forming a mixed acid anhydride intermediate using alkyl chloroformates (e.g., ethyl chloroformate or methyl chloroformate) to facilitate subsequent transformations.
- The hydroxyl group formed after reduction can be further activated by strong bases like metallic sodium, sodium hydride, or n-butyllithium to form alkoxides, which then undergo alkylation in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol).
Formation of the Hydrochloride Salt
The final step involves conversion of the free acid to its hydrochloride salt to improve stability and ease of handling. This is typically done by treatment with hydrogen chloride in an appropriate solvent.
Alternative Synthetic Routes and Supporting Methods
Other methods reported in the literature include:
- Preparation of pyrrolidine-2-carbonyl chloride intermediates from L-proline using phosphorus pentachloride and acetyl chloride, followed by reaction with substituted aromatic amines to form carboxamide derivatives. While this method is more focused on carboxamide derivatives, it illustrates the utility of acid chloride intermediates in pyrrolidine chemistry.
- Addition of Schiff bases of glycine esters to activated alkenes under base catalysis to form cyclic pyrrolidine derivatives with control over stereochemistry.
Comparative Data Table of Key Steps
Research Findings and Technical Advantages
- The use of chiral catalysts in the hydrogenation step prevents racemization, which is uncommon in typical catalytic hydrogenations of alkenes.
- Activation of the carboxyl group via mixed acid anhydrides allows mild reduction conditions, minimizing impurity formation.
- Alkylation after deprotection ensures retention of stereochemical purity, critical for pharmaceutical applications.
- Alternative base-catalyzed cyclization methods provide routes to pyrrolidine derivatives but may require further optimization for the specific (R)-2-(4-chlorobenzyl) substitution.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing (R)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, a Boc-protected intermediate, such as (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid, is synthesized via palladium-catalyzed coupling or alkylation reactions. Subsequent deprotection using hydrochloric acid yields the hydrochloride salt . Key steps include:
- Alkylation : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or metal-catalyzed cross-coupling.
- Cyclization : Formation of the pyrrolidine ring under basic conditions.
- Deprotection : Acidic cleavage of the Boc group (e.g., HCl/dioxane) to generate the final hydrochloride salt .
Basic: What analytical techniques validate the identity and purity of this compound?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight (e.g., observed m/z 239 [M-H]⁻ for the free acid form) and detect impurities. Retention time (e.g., 0.88 minutes under SQD-FA05 conditions) ensures reproducibility .
- HPLC : Quantifies purity (>97% in commercial samples) and resolves diastereomers using chiral columns .
- NMR : ¹H/¹³C NMR verifies stereochemistry and substitution patterns, particularly the (R)-configuration at C2 and 4-chlorobenzyl integration .
Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?
Methodological Answer:
- Catalyst Selection : Use chiral catalysts like tert-butyl XPhos with palladium acetate for stereocontrol during alkylation (e.g., 95% ee achieved in related pyrrolidine syntheses) .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and selectivity.
- Temperature Control : Lower temperatures (0–20°C) during critical steps (e.g., nucleophilic addition) minimize racemization .
- Work-Up : Acidic extraction (HCl) precipitates the hydrochloride salt, removing unreacted starting materials and byproducts .
Advanced: How are diastereomeric impurities resolved during purification?
Methodological Answer:
- Chiral Chromatography : Utilize HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to separate (R)- and (S)-enantiomers. Mobile phases with hexane/isopropanol (90:10) resolve diastereomers with >99% purity .
- Crystallization : Differential solubility in ethanol/water mixtures isolates the desired enantiomer. For example, (R)-isomers often crystallize preferentially under acidic conditions .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively modify one enantiomer, simplifying separation .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Stepwise Optimization :
- Scale-Up Adjustments : Replace batch reactions with flow chemistry for improved heat/mass transfer .
- Catalyst Loading : Reduce Pd(OAc)₂ to 0.5 mol% while maintaining >90% yield via inert atmosphere protocols .
- Workflow Integration : Combine steps (e.g., telescoping alkylation and cyclization) to minimize intermediate isolation .
- Byproduct Analysis : LCMS monitors side products (e.g., over-alkylation at C4) to adjust stoichiometry .
Basic: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydrochloride salt .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence.
- Light Sensitivity : Amber vials prevent photodegradation of the 4-chlorobenzyl group .
Advanced: How is the compound utilized in medicinal chemistry research?
Methodological Answer:
- Scaffold Modification : The pyrrolidine core serves as a rigid backbone for designing protease inhibitors. Substituents like 4-chlorobenzyl enhance lipophilicity and target binding (e.g., SARS-CoV-2 Mpro inhibition) .
- Structure-Activity Relationship (SAR) : Methylation at C2 or fluorination of the benzyl group (as in related compounds) modulates metabolic stability and potency .
- In Vivo Studies : Pro-drug strategies (e.g., esterification of the carboxylic acid) improve bioavailability .
Advanced: How to troubleshoot discrepancies in biological activity between batches?
Methodological Answer:
- Purity Reassessment : Quantify residual solvents (e.g., dioxane) via GC-MS, as even 0.1% impurities can alter activity .
- Counterion Analysis : ICP-MS detects trace metals (e.g., Pd) from catalytic steps, which may interfere with assays .
- Crystallography : Single-crystal X-ray diffraction confirms batch-to-batch conformational consistency of the pyrrolidine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
